molecular formula C9H12Cl2N4 B2946019 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride CAS No. 2408974-10-5

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride

Cat. No.: B2946019
CAS No.: 2408974-10-5
M. Wt: 247.12
InChI Key: LTMQXZWYCFCEOC-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 3-aminopyrazole with a suitable cyclopropyl-containing electrophile. One common method includes the reaction of 3-aminopyrazole with cyclopropyl isocyanate under controlled conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more robust and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the compound is typically achieved through crystallization or chromatography techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further explored for their biological activities.

Scientific Research Applications

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry to create libraries of compounds for drug discovery.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.

    Medicine: It is explored for its therapeutic potential in treating various conditions, including cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects, particularly in cancer cells where these pathways are often dysregulated.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound, which shares the core structure but lacks the cyclopropyl group.

    6-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Similar structure with a methyl group instead of a cyclopropyl group.

    6-Phenylpyrazolo[1,5-a]pyrimidin-3-amine: Contains a phenyl group, offering different steric and electronic properties.

Uniqueness

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to the presence of the cyclopropyl group, which can influence the compound’s biological activity and pharmacokinetic properties. The cyclopropyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

This detailed overview provides a comprehensive understanding of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-8-4-12-13-5-7(6-1-2-6)3-11-9(8)13;;/h3-6H,1-2,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQXZWYCFCEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=C(C=N3)N)N=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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